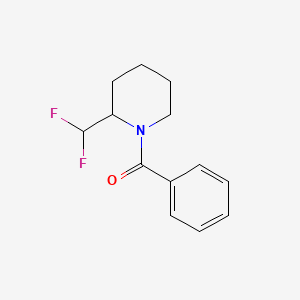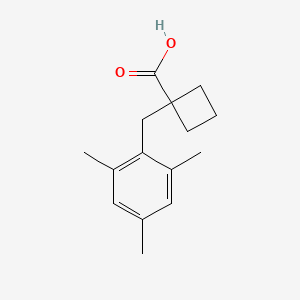
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chiral compound with significant biological activity. It is known for its role as a protease inhibitor, particularly targeting aminopeptidases. This compound is often used in biochemical research and has potential therapeutic applications due to its ability to modulate enzyme activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Formation of Intermediate: The amino group of L-phenylalanine is protected, and the carboxyl group is activated to form an intermediate.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis to yield the desired chiral compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in biochemical assays or therapeutic applications.
科学的研究の応用
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is widely used in scientific research due to its inhibitory effects on proteases. Some key applications include:
Biochemistry: Used as a tool to study enzyme kinetics and inhibition.
Medicine: Potential therapeutic agent for conditions involving excessive protease activity.
Chemistry: Employed in the synthesis of complex molecules and as a chiral building block.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用機序
The compound exerts its effects by binding to the active site of aminopeptidases, thereby inhibiting their activity. This inhibition prevents the breakdown of peptides, leading to increased levels of bioactive peptides. The molecular targets include leucine aminopeptidase and aminopeptidase B, which are involved in various physiological processes.
類似化合物との比較
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure but different stereochemistry.
Leupeptin: A protease inhibitor with broader specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific inhibition of aminopeptidases and its chiral nature, which can influence its binding affinity and selectivity. This makes it a valuable tool in both research and therapeutic contexts.
特性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H/t8-,9+;/m1./s1 |
InChIキー |
CLQMCTADJQLZSO-RJUBDTSPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
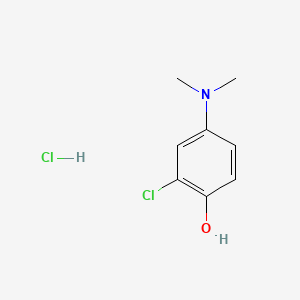
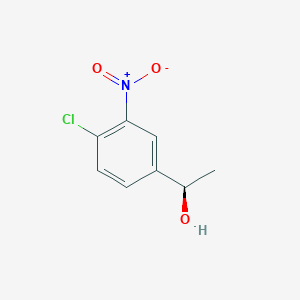
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)

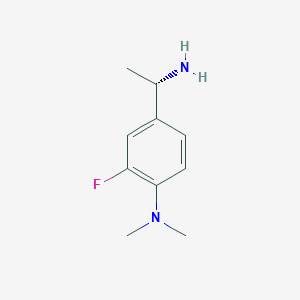

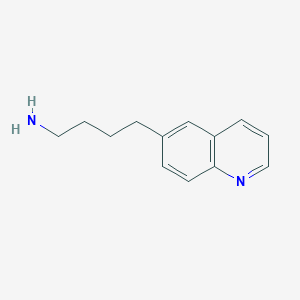
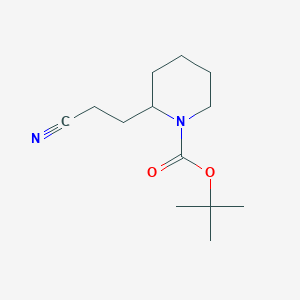
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
